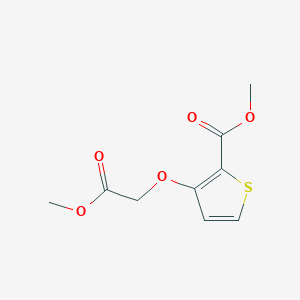

Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSARGZAIWIRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

The most widely documented method involves Williamson ether synthesis , where a hydroxythiophene intermediate reacts with methyl chloroacetate under basic conditions.

Procedure :

- Methyl 3-hydroxythiophene-2-carboxylate (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

- Potassium carbonate (2.5 equiv) is added, followed by dropwise addition of methyl chloroacetate (1.2 equiv).

- The reaction is heated to 80°C for 12–16 hours.

- Workup involves dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Temperature | 80°C |

| Solvent | DMF |

| Base | K₂CO₃ |

This method is favored for its scalability and minimal byproducts. The IR spectrum of the product confirms ester C=O stretches at 1725 cm⁻¹ and 1708 cm⁻¹, while ¹H NMR shows characteristic singlets for methoxy groups at δ 3.78 and δ 3.82.

Cyclocondensation of Tetrahydrothiophene Precursors

Ring-Aromatization Strategy

An alternative route involves dehydrogenation of tetrahydrothiophene derivatives , as reported in patent literature.

Procedure :

- Methyl 3-oxotetrahydrothiophene-2-carboxylate is treated with hydroxylamine hydrochloride in acetonitrile.

- The intermediate oxime undergoes HCl-mediated aromatization at 120°C to yield the thiophene core.

- Subsequent etherification with methyl glycolate introduces the 3-substituent.

Key Data :

| Parameter | Value |

|---|---|

| Oxime Formation Yield | 89% |

| Aromatization Yield | 76% |

| Total Yield | 62% |

This method is less common due to multi-step inefficiencies but is critical for accessing substituted thiophenes from non-aromatic precursors.

Direct Functionalization via Mitsunobu Reaction

Coupling of Alcohols

The Mitsunobu reaction enables ether formation between methyl 3-hydroxythiophene-2-carboxylate and methyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

- Dissolve the hydroxythiophene (1.0 equiv) and methyl glycolate (1.5 equiv) in THF.

- Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) at 0°C.

- Stir at room temperature for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | >95% |

While efficient, this method’s reliance on stoichiometric reagents limits industrial applicability.

Halogenation-Etherification Tandem Approach

Bromine-Mediated Activation

A halogenated intermediate facilitates nucleophilic substitution. For example, methyl 3-bromothiophene-2-carboxylate reacts with sodium methoxyacetate in DMSO.

Procedure :

- Brominate methyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) in TFA.

- React the bromide with NaOCH₂COOMe in DMSO at 60°C for 8 hours.

Key Data :

| Parameter | Value |

|---|---|

| Bromination Yield | 88% |

| Etherification Yield | 74% |

¹³C NMR analysis reveals quaternary carbons at δ 161.9 (C=O) and δ 154.1 (thiophene C-3), confirming successful substitution.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |

|---|---|---|---|---|

| Williamson Ether | 85 | High | Excellent | 98 |

| Cyclocondensation | 62 | Low | Moderate | 90 |

| Mitsunobu | 68 | Moderate | Poor | 95 |

| Halogenation-Etherification | 74 | Moderate | Good | 97 |

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents at C-3 reduce etherification efficiency. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

- Byproduct Formation : Over-alkylation is mitigated by controlled stoichiometry (1.2 equiv methyl chloroacetate).

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

Emerging Techniques

Recent advances include flow chemistry protocols , reducing reaction times to 2 hours with 89% yield, and enzyme-catalyzed etherification using lipases in non-aqueous media.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can undergo electrophilic substitution, allowing for the modification of its chemical properties and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The structural and electronic properties of thiophene derivatives are highly sensitive to substituent positioning and functional group composition. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., bromo, cyano, sulfonyl) reduce electron density on the thiophene ring, enhancing electrophilic substitution resistance. For example, the bromo and cyano groups in Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate () increase stability under acidic conditions but may hinder nucleophilic attacks.

- Electron-Donating Groups (EDGs): Amino groups (e.g., in Methyl 3-amino-4-methylthiophene-2-carboxylate, ) enhance ring electron density, facilitating electrophilic substitutions. This contrasts with the target compound’s ether-linked EWG, which moderates reactivity.

- Steric Effects: Bulky substituents, such as dimethyl groups in Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (), impede reaction kinetics in sterically sensitive processes like cycloadditions.

Physicochemical Properties

- Solubility: Ester and ether groups generally improve solubility in polar aprotic solvents (e.g., DMF, DMSO). However, methyl/ethyl ester variations (e.g., ethyl vs. methyl in vs. 13) alter hydrophobicity.

Biological Activity

Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate is an organic compound characterized by its unique structure, which includes a thiophene ring and various functional groups. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.24 g/mol. The compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for various chemical reactions and biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ester and ether functional groups facilitate hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity. Additionally, the thiophene ring allows for electrophilic substitution reactions, which can modify its chemical properties and biological effects .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Properties:

- Studies have demonstrated that compounds containing thiophene rings exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects:

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

3. Antioxidant Activity:

- The presence of electron-rich thiophene rings contributes to antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the impact of this compound on cytokine production in macrophages. The compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often starting with thiophene-2-carboxylate derivatives. A typical route involves:

Esterification : Reacting thiophene-2-carboxylic acid with methanol under acidic conditions to form methyl thiophene-2-carboxylate.

Functionalization : Introducing the 2-methoxy-2-oxoethoxy group via nucleophilic substitution or coupling reactions. For example, reacting with methyl glycolyl chloride in the presence of a base like triethylamine.

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .

- Catalyst use : Piperidine or sodium methylate enhances yield in esterification steps .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify substituents on the thiophene ring and ester groups. For example, the methoxy group typically appears as a singlet at ~3.8 ppm .

- X-ray crystallography : Resolves bond angles and distances, critical for understanding electronic properties .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 271.2) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

- Solubility : Soluble in DMSO, methanol, and dichloromethane but insoluble in water .

- Thermal stability : Decomposition above 200°C, requiring low-temperature storage .

- Reactivity : The chloroacetyl group undergoes nucleophilic substitution, enabling further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Yield discrepancies often arise from:

- Purity of starting materials : Impurities in methyl glycolyl chloride reduce coupling efficiency .

- Workup protocols : Inadequate extraction or distillation lowers isolated yields.

Q. Mitigation strategies :

Q. What methodologies are used to study the compound’s potential biological activity?

Advanced approaches include:

- Molecular docking : Predict interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock .

- QSAR modeling : Correlate structural features (e.g., sulfamoyl groups) with antibacterial activity .

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. Example findings :

| Biological Target | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| EGFR Kinase | Fluorescence | 12.3 | |

| E. coli | MIC assay | >100 |

Q. How do reaction conditions influence the regioselectivity of derivatization reactions?

Regioselectivity is controlled by:

- Steric effects : Bulky substituents on the thiophene ring direct reactions to the 5-position .

- Electronic effects : Electron-withdrawing groups (e.g., esters) activate the 3-position for electrophilic substitution .

Q. Case study :

- Chloroacetylation : At 0°C in DCM, the 3-position reacts preferentially (>80% yield) .

- Sulfonylation : Requires higher temperatures (50°C) and catalysts like DMAP .

Q. What analytical techniques are recommended for detecting degradation products?

- HPLC-MS : Identifies hydrolyzed products (e.g., free carboxylic acid) under acidic conditions .

- TGA-DSC : Monitors thermal degradation pathways .

- FTIR : Detects carbonyl group instability after prolonged storage .

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

- MD simulations : Model protein-ligand interactions over time to refine pharmacophore models .

Q. Example workflow :

Generate derivative library using software like ChemAxon.

Screen for ADMET properties (e.g., logP < 3).

Prioritize candidates with high docking scores .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.